Iophenoxic Acid

Description

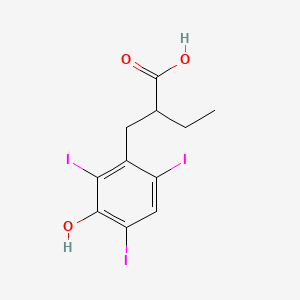

structure

Properties

IUPAC Name |

2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11I3O3/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5,15H,2-3H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIQOQCNFWYSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11I3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046265 |

Source

|

| Record name | Iophenoxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-84-4 |

Source

|

| Record name | Iophenoxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iophenoxic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iophenoxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocinnamic acid, α-ethyl-3-hydroxy-2,4,6-triiodo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPHENOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJC7JGUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathways and precursors for iophenoxic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophenoxic acid, with the IUPAC name 2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid, is a tri-iodinated aromatic compound. This technical guide provides a detailed overview of a viable synthetic pathway for this compound, outlining the key precursors, chemical transformations, and relevant experimental protocols. The synthesis is a multi-step process commencing from the readily available starting material, 3-aminobenzoic acid. The core of the synthesis involves the construction of the tri-iodinated phenolic ring, followed by the elaboration of the side chain.

Core Synthesis Pathway

The principal synthetic route to this compound can be dissected into five key stages:

-

Tri-iodination: Introduction of three iodine atoms onto the aromatic ring of the starting material.

-

Diazotization and Hydroxylation: Conversion of the amino functional group to a hydroxyl group via a Sandmeyer-type reaction.

-

Reduction: Reduction of the carboxylic acid moiety to a primary alcohol.

-

Halogenation: Conversion of the benzyl (B1604629) alcohol to a benzyl bromide.

-

Side-Chain Installation: Alkylation of a malonate derivative followed by hydrolysis and decarboxylation to yield the final product.

The overall synthetic scheme is depicted below:

Data Presentation: Summary of Synthetic Steps

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |

| 1 | Tri-iodination | 3-Aminobenzoic Acid | Iodine chloride (ICl), Hydrochloric acid (HCl) | 3-Amino-2,4,6-triiodobenzoic Acid | ~70%[1] |

| 2 | Sandmeyer Reaction | 3-Amino-2,4,6-triiodobenzoic Acid | Sodium nitrite (B80452) (NaNO₂), Sulfuric acid (H₂SO₄), Copper(I) oxide (Cu₂O) | 3-Hydroxy-2,4,6-triiodobenzoic Acid | - |

| 3 | Reduction | 3-Hydroxy-2,4,6-triiodobenzoic Acid | Borane-tetrahydrofuran (B86392) complex (BH₃-THF) | 3-Hydroxy-2,4,6-triiodobenzyl Alcohol | - |

| 4 | Bromination | 3-Hydroxy-2,4,6-triiodobenzyl Alcohol | Phosphorus tribromide (PBr₃) | 3-Hydroxy-2,4,6-triiodobenzyl Bromide | - |

| 5 | Alkylation & Decarboxylation | 3-Hydroxy-2,4,6-triiodobenzyl Bromide | Diethyl ethylmalonate, Sodium ethoxide (NaOEt), Acid (H₃O⁺), Heat (Δ) | This compound | - |

Note: Yields for steps 2-5 are not explicitly reported in the searched literature for these specific substrates and are therefore denoted as "-". These would need to be determined empirically.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

This procedure is based on a well-established method for the tri-iodination of 3-aminobenzoic acid.[1]

-

Materials: 3-Aminobenzoic acid, iodine chloride, concentrated hydrochloric acid, water, sodium hydrogen sulfite.

-

Procedure:

-

A solution of 3-aminobenzoic acid (68.5 g) is prepared in a large volume of water (2000 ml) containing concentrated hydrochloric acid (50 ml).

-

A mixture of iodine chloride (290 g) and concentrated hydrochloric acid (290 ml) is slowly added to the stirred solution of 3-aminobenzoic acid.

-

The reaction mixture is gradually heated to 80-85 °C and maintained at this temperature with stirring for an additional 3 hours.

-

The precipitated crude 3-amino-2,4,6-triiodobenzoic acid is collected.

-

Purification is achieved by recrystallizing the sodium salt of the product from water with the addition of a small amount of sodium hydrogen sulfite. The purified sodium salt is then re-acidified to yield the final product.

-

Step 2: Synthesis of 3-Hydroxy-2,4,6-triiodobenzoic Acid (via Sandmeyer Reaction)

The conversion of the amino group to a hydroxyl group is a critical step, which can be achieved through the Sandmeyer reaction.[2][3]

-

Materials: 3-Amino-2,4,6-triiodobenzoic acid, sodium nitrite, sulfuric acid, copper(I) oxide, water.

-

Procedure:

-

Diazotization: 3-Amino-2,4,6-triiodobenzoic acid is dissolved in a cold aqueous solution of sulfuric acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Hydroxylation: The solution of the diazonium salt is then added to a suspension of copper(I) oxide in water. The mixture is warmed, leading to the evolution of nitrogen gas and the formation of 3-hydroxy-2,4,6-triiodobenzoic acid. The product can be isolated by filtration and purified by recrystallization.

-

Step 3: Reduction of 3-Hydroxy-2,4,6-triiodobenzoic Acid

The carboxylic acid is selectively reduced to a primary alcohol using a borane (B79455) reagent.[4]

-

Materials: 3-Hydroxy-2,4,6-triiodobenzoic acid, borane-tetrahydrofuran complex (BH₃-THF), tetrahydrofuran (B95107) (THF), and an appropriate workup solution (e.g., dilute acid).

-

Procedure:

-

3-Hydroxy-2,4,6-triiodobenzoic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of BH₃-THF is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or dilute acid.

-

The product, 3-hydroxy-2,4,6-triiodobenzyl alcohol, is extracted with an organic solvent and purified by standard methods such as column chromatography.

-

Step 4: Synthesis of 3-Hydroxy-2,4,6-triiodobenzyl Bromide

The primary alcohol is converted to the corresponding bromide, which is a good electrophile for the subsequent alkylation step. Phosphorus tribromide is a common reagent for this transformation.[5][6][7][8]

-

Materials: 3-Hydroxy-2,4,6-triiodobenzyl alcohol, phosphorus tribromide (PBr₃), an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

3-Hydroxy-2,4,6-triiodobenzyl alcohol is dissolved in the anhydrous solvent under an inert atmosphere.

-

PBr₃ is added dropwise to the solution, typically at 0 °C, with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The product, 3-hydroxy-2,4,6-triiodobenzyl bromide, is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure.

-

Step 5: Synthesis of this compound

The final step involves the formation of the butanoic acid side chain via a malonic ester synthesis.

-

Materials: 3-Hydroxy-2,4,6-triiodobenzyl bromide, diethyl ethylmalonate, sodium ethoxide, ethanol, hydrochloric acid.

-

Procedure:

-

Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl ethylmalonate is added to this solution to form the enolate. 3-Hydroxy-2,4,6-triiodobenzyl bromide is then added, and the mixture is refluxed until the alkylation is complete.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid. Continued heating of the resulting dicarboxylic acid intermediate leads to decarboxylation, yielding this compound. The final product is then isolated and purified, for instance, by recrystallization.

-

Conclusion

The synthesis of this compound is a challenging yet feasible process that relies on a series of well-established organic transformations. The key to a successful synthesis lies in the careful execution of each step, particularly the iodination and the Sandmeyer reaction, to ensure high yields and purity of the intermediates. This guide provides a comprehensive framework for researchers and professionals in the field of drug development to understand and potentially replicate the synthesis of this complex molecule. Further optimization of reaction conditions for each step would be necessary to develop a robust and efficient large-scale synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Iophenoxic Acid Derivatives and Their Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iophenoxic acid and its structural analogue, iopanoic acid, are iodinated aromatic compounds initially developed as radiocontrast agents. Their unique biological activities, stemming from their structural similarity to thyroid hormones, have led to renewed interest in their potential as therapeutic agents and research tools. This compound's exceptionally long biological half-life is attributed to its high-affinity binding to serum albumin, a property not as pronounced in its analogue, iopanoic acid.[1][2] Both compounds are potent inhibitors of iodothyronine deiodinases, the enzymes responsible for converting thyroxine (T4) to the more active triiodothyronine (T3).[3] This mechanism has implications for the treatment of hyperthyroidism. Furthermore, their structural resemblance to other known transthyretin (TTR) binders suggests a potential, though not yet fully quantified, role as kinetic stabilizers to prevent TTR amyloidosis. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in future research and drug development efforts.

Chemical Structure and Synthesis

This compound (α-Ethyl-3-hydroxy-2,4,6-triiodohydrocinnamic acid) is characterized by a tri-iodinated phenol (B47542) ring linked to a butanoic acid chain.[4] Its primary analogue, iopanoic acid, differs by the substitution of the hydroxyl group at position 3 with an amino group.[5] Other derivatives include simple alkyl esters (e.g., ethyl, methyl, propyl esters), which have been developed primarily as biomarkers for wildlife studies.

General Synthetic Pathway

While specific, detailed synthetic procedures for this compound are not abundant in recent literature, a general strategy can be outlined based on the synthesis of related iodinated aromatic compounds. The synthesis typically involves a multi-step process:

-

Starting Material: The synthesis often begins with a substituted benzoic acid, such as 3-amino-5-hydroxybenzoic acid.

-

Acylation: The amino group is protected, for instance, through acylation with an acid anhydride (B1165640) (e.g., acetic anhydride).

-

Iodination: The aromatic ring is iodinated. This critical step can be achieved using reagents like iodine monochloride (ICl) or potassium iododichloride (KICl₂). The reaction conditions are controlled to achieve tri-iodination at the positions activated by the hydroxyl and acylamino groups.

-

Side Chain Introduction: The alkyl-carboxylic acid side chain is introduced. This can be a more complex step involving reactions like the Friedel-Crafts acylation followed by reduction and further modifications to achieve the desired butanoic acid structure.

-

Deprotection/Final Modification: Finally, protecting groups are removed to yield the target acid. Ester derivatives can be prepared through standard esterification procedures, such as reacting the final acid with the corresponding alcohol (e.g., ethanol) under acidic conditions.

Mechanisms of Action and Biological Targets

This compound and its analogues interact with several key proteins, leading to distinct biological effects.

Transthyretin (TTR) Kinetic Stabilization

Transthyretin (TTR) is a transport protein for thyroxine and retinol. In its native state, it exists as a homotetramer. The dissociation of this tetramer into monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a fatal disease characterized by the deposition of amyloid fibrils in organs like the heart and nerves. Small molecules that bind to the thyroxine-binding sites on the TTR tetramer can stabilize its quaternary structure, preventing dissociation and halting the amyloid cascade.

Due to their structural similarity to thyroxine, this compound and its analogues are hypothesized to act as TTR kinetic stabilizers. However, there is a notable lack of direct quantitative binding data for this compound to TTR in the published literature. Their potential is inferred from the broader class of halogenated aromatic compounds known to inhibit TTR aggregation.

Figure 1: The TTR amyloid cascade and inhibition by kinetic stabilizers.

Inhibition of Iodothyronine Deiodinases

This compound and, more documented, iopanoic acid are potent inhibitors of 5'-deiodinase enzymes (DIO). These enzymes are crucial for the peripheral conversion of the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3). By blocking this conversion, these compounds cause a rapid decrease in circulating T3 levels and a corresponding increase in T4 and reverse T3 (rT3) levels. This activity underlies their use in the acute management of severe hyperthyroidism and thyroid storm. Iopanoic acid has been shown to inhibit both Type 1 (DIO1) and Type 2 (DIO2) deiodinases.

Figure 2: Inhibition of peripheral T4 to T3 conversion by this compound analogues.

High-Affinity Binding to Serum Albumin

The most striking and well-quantified feature of this compound is its exceptionally high binding affinity for human serum albumin (HSA). This interaction is responsible for its very long plasma half-life, which led to its withdrawal from clinical use as a contrast agent. Crystallographic studies reveal that this compound binds to multiple sites on HSA, with the highest affinity for "drug site 1". The tight binding is a result of extensive hydrophobic interactions and specific hydrogen bonds between the compound's hydroxyl group and residues Tyr-150 and Arg-257 in the binding pocket. The lower affinity of iopanoic acid is attributed to the replacement of the 3-hydroxyl with an amino group, which alters these critical hydrogen bonding interactions.

Quantitative Data

The biological activities of this compound and its analogues can be quantified through pharmacokinetic parameters and binding or inhibitory constants.

Table 1: Pharmacokinetic Parameters of this compound and Iopanoic Acid in Goat (Single Oral Dose)

| Compound | Dose (mg/kg) | Plasma Half-Life (t½) | AUC₀→∞ (µg·h/mL) |

| This compound | 1.5 | ~81 days | 36,600 ± 6,387 |

| Iopanoic Acid | 25 | ~1-2 days | 201 ± 39 |

| Iopanoic Acid | 50 | ~1-2 days | 604 ± 225 |

| Iopanoic Acid | 100 | ~1-2 days | 1,292 ± 721 |

| (Data sourced from Eason & Frampton, 1992) |

Table 2: Binding Affinities to Human Serum Albumin (HSA)

| Compound | Dissociation Constant (K) |

| This compound | 0.013 µM |

| Iopanoic Acid | 0.15 µM |

| (Data sourced from Mudge et al., 1978) |

Table 3: Deiodinase Inhibitory Activity of Iopanoic Acid

| Enzyme | IC₅₀ (µM) |

| Human Deiodinase 1 (DIO1) | 97 |

| Human Deiodinase 2 (DIO2) | 231 |

| (Data sourced from Cavalieri et al., 2022) |

Table 4: TTR Binding Affinities for Known Stabilizers (for Comparative Context)

| Compound | Method | Dissociation Constant (Kd) |

| Tafamidis | Microscale Thermophoresis (MST) | 28.0 nM |

| Acoramidis (AG10) | Microscale Thermophoresis (MST) | 6.7 nM |

| AG10 | Surface Plasmon Resonance (SPR) | Kd1 = 4.8 nM, Kd2 = 314 nM |

| (Data sourced from Penchala et al., 2022 and Schmidt et al., 2021) | ||

| Note: Direct, comparable TTR binding data for iophenoxic or iopanoic acid is not readily available in the surveyed literature. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound derivatives.

TTR Kinetic Stabilization Assay (Acid-Induced Fibrillogenesis)

This assay evaluates the ability of a compound to prevent the acid-induced aggregation of TTR.

-

Protein Preparation: Recombinant human TTR is expressed and purified. The stock solution is prepared in a neutral buffer (e.g., 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).

-

Compound Incubation: In a 96-well microplate, a fixed concentration of TTR (e.g., 7.2 µM) is pre-incubated with varying concentrations of the test compound (e.g., this compound derivative) for 30 minutes at 37°C to allow for binding.

-

Acidification: Fibril formation is initiated by adding an acidic buffer (e.g., 400 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2) to lower the final pH of the mixture.

-

Monitoring Aggregation: The plate is incubated at 37°C in a plate reader. The turbidity of the solution is monitored by measuring the absorbance at a wavelength such as 340 nm or 400 nm at regular intervals for several hours.

-

Data Analysis: The rate of aggregation or the final turbidity is plotted against the compound concentration. A decrease in turbidity indicates stabilization of the TTR tetramer. The IC₅₀ value (the concentration of compound that inhibits 50% of aggregation) can be calculated.

Competitive TTR Binding Assay (Fluorescence-Based)

This assay measures the ability of a test compound to displace a known ligand (e.g., thyroxine) from the TTR binding sites.

-

Reagents: Purified TTR, thyroxine (T4), and the test compound are required.

-

Assay Principle: The assay utilizes the quenching of TTR's intrinsic tryptophan fluorescence upon T4 binding.

-

Procedure:

-

A solution of TTR (e.g., 1.0 µM) in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0) is placed in a quartz cuvette in a spectrofluorometer.

-

The intrinsic fluorescence is measured by exciting at ~290 nm and recording the emission spectrum from 300-400 nm.

-

A fixed, subsaturating concentration of T4 is added, and the decrease (quenching) in fluorescence at the emission maximum (~350 nm) is recorded.

-

Aliquots of the test compound at increasing concentrations are then titrated into the TTR-T4 solution.

-

-

Data Analysis: Displacement of T4 by the test compound will result in a recovery of the fluorescence signal. The fluorescence intensity is plotted against the test compound concentration to determine a binding affinity or IC₅₀ value relative to T4.

Nonradioactive Deiodinase Activity Assay (Sandell-Kolthoff Reaction)

This assay measures iodide release from the substrate, which is a direct measure of deiodinase activity.

-

Enzyme Source: Recombinant human deiodinase (e.g., DIO1) expressed in a suitable cell line.

-

Substrate: A non-radioactive substrate such as reverse T3 (rT3) for DIO1.

-

Reaction:

-

The enzyme preparation is incubated with the substrate (rT3) and a cofactor (e.g., dithiothreitol, DTT) in a buffer at 37°C. The reaction is performed in the presence and absence of various concentrations of the inhibitor (e.g., iopanoic acid).

-

The reaction is stopped after a defined time (e.g., 30 minutes) by adding an acid.

-

-

Iodide Detection (Sandell-Kolthoff Method):

-

The principle is the iodine-catalyzed reduction of ceric ammonium (B1175870) sulfate (B86663) (yellow) by arsenious acid (colorless).

-

The sample containing the released iodide is added to a solution of arsenious acid, followed by the addition of ceric ammonium sulfate.

-

The rate of disappearance of the yellow color is proportional to the amount of iodide present. The absorbance is read spectrophotometrically (e.g., at 420 nm).

-

-

Data Analysis: A standard curve is generated using known concentrations of potassium iodide. The amount of iodide released in the enzymatic reaction is calculated, and the percent inhibition by the test compound is determined to calculate an IC₅₀ value.

Visualization of Experimental Workflow

Figure 3: Experimental workflow for screening and developing TTR stabilizers.

Conclusion and Future Directions

This compound and its analogues represent a fascinating class of compounds with well-defined effects on thyroid hormone metabolism and an exceptionally strong, structurally characterized interaction with serum albumin. While their potential as TTR kinetic stabilizers is plausible based on chemical structure, this remains an underexplored area requiring direct biophysical investigation to quantify binding affinity and stabilization efficacy. Future research should focus on:

-

Quantifying TTR Interaction: Performing direct binding and kinetic stabilization assays with this compound and its derivatives to confirm and quantify their activity as TTR stabilizers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues to optimize for TTR binding and deiodinase inhibition while modulating albumin binding to achieve more favorable pharmacokinetic profiles.

-

In Vivo Studies: Evaluating the most promising candidates in animal models of TTR amyloidosis or hyperthyroidism to translate in vitro findings into potential therapeutic outcomes.

The detailed data and protocols provided in this guide offer a solid foundation for drug development professionals and researchers to further explore the therapeutic potential of this unique chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of iophenoxate and iopanoate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H11I3O3 | CID 7315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the Protein Binding Affinity of Iophenoxic Acid to Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of iophenoxic acid to serum albumin, a critical interaction that historically led to the drug's extended half-life and subsequent withdrawal from clinical use. Understanding the specifics of this high-affinity binding is crucial for the development of new therapeutic agents and for comprehending drug-protein interactions that dictate pharmacokinetics.

Quantitative Analysis of Binding Affinity

The interaction between this compound and human serum albumin (HSA) is characterized by an exceptionally high affinity, particularly at a primary binding site. This strong binding is a key determinant of the compound's long persistence in plasma.[1] For comparative purposes, the binding affinity of iopanoic acid, a structurally similar analogue with a shorter biological half-life, is also presented.[2][3]

| Compound | Binding Parameter | Value | Method |

| This compound | Dissociation Constant (Kd) | 0.013 µM (13 nM) | Ultrafiltration[1] |

| Association Constant (Ka) | ~3.6 x 107 M-1 | Not Specified in Snippets | |

| Iopanoic Acid | Dissociation Constant (Kd) | 0.15 µM (150 nM) | Ultrafiltration[1] |

Binding Site Analysis on Human Serum Albumin

Crystallographic studies have successfully elucidated the structural basis for the high-affinity interaction between this compound and HSA. These studies have identified multiple binding sites, with two being of primary significance at clinical concentrations.

| Binding Site | Location on HSA (Subdomain) | Affinity | Key Interacting Residues for this compound |

| Drug Site 1 | IIA | High | Tyr 150, Arg 257 |

| Drug Site 2 | IIIA | Lower | Not specified in detail |

| Additional Site 1 | IB | Low | Not specified in detail |

| Additional Site 2 | Between IIIA and IIIB | Low | Not specified in detail |

The high-affinity binding at Drug Site 1 is attributed to both polar and apolar interactions. A critical factor is the formation of three hydrogen bonds between the 3-hydroxyl group of this compound and the side chains of Tyrosine 150 and Arginine 257. This interaction, coupled with the extensive desolvation of the compound within the binding pocket, is believed to be the primary driver for the exceptionally high affinity. The lower affinity of iopanoic acid is explained by the replacement of the hydroxyl group with an amino group, which alters the hydrogen bonding capability with Arg 257.

Experimental Protocols

The characterization of the this compound-HSA interaction has been achieved through a combination of biophysical and structural biology techniques.

X-ray Crystallography

This technique was pivotal in determining the precise binding location and molecular interactions of this compound on HSA.

-

Objective: To determine the three-dimensional structure of the this compound-HSA complex at atomic resolution.

-

Methodology:

-

Crystallization: Co-crystals of HSA in complex with this compound are grown. This involves preparing a supersaturated solution of the protein-ligand complex and allowing it to slowly equilibrate, often using vapor diffusion methods (hanging or sitting drop), until crystals form.

-

Data Collection: The grown crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector. The co-crystal structure of the HSA-iophenoxic acid complex was determined at a resolution of 2.75 Å.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model of the protein-ligand complex is then built into the electron density map and refined to best fit the experimental data.

-

Ultrafiltration with Radiolabeling

This method is employed to quantify the binding affinity by measuring the concentration of unbound ligand.

-

Objective: To determine the dissociation constant (Kd) of the this compound-HSA interaction.

-

Methodology:

-

Preparation: 125I-labeled this compound is used as a tracer. It is crucial to purify the labeled compound daily to remove radiochemical impurities that can affect binding measurements.

-

Incubation: A solution of HSA at a known concentration is incubated with varying concentrations of 125I-labeled this compound to allow the binding to reach equilibrium.

-

Separation: The mixture is subjected to ultrafiltration using a semi-permeable membrane that retains the large HSA and the HSA-ligand complex, while allowing the smaller, unbound this compound to pass through into the filtrate.

-

Quantification: The amount of radioactivity in the filtrate is measured, which corresponds to the concentration of the free, unbound ligand.

-

Data Analysis: The concentrations of bound and free ligand are determined at each total ligand concentration. These data are then used to calculate the dissociation constant (Kd) through Scatchard analysis or non-linear regression fitting to a binding isotherm.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study ligand binding by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or an extrinsic fluorescent probe upon ligand binding.

-

Objective: To investigate the binding of this compound to HSA and its effect on the protein's conformation and the binding of other molecules like bilirubin.

-

Methodology:

-

Instrumentation: A spectrofluorometer is used to excite the sample at a specific wavelength and measure the emitted fluorescence at a different, longer wavelength.

-

Titration: A solution of HSA is titrated with increasing concentrations of this compound.

-

Fluorescence Measurement: The intrinsic fluorescence of HSA (excitation around 280 nm or 295 nm for tryptophan) is monitored. Binding of a ligand can quench or enhance this fluorescence, and the magnitude of this change is related to the binding affinity.

-

Data Analysis: The changes in fluorescence intensity are plotted against the ligand concentration, and the data can be fitted to binding equations to determine binding constants. Studies have shown that this compound can induce conformational changes in albumin, affecting the fluorescence of other bound ligands like bilirubin.

-

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Generalized workflow for investigating this compound-HSA binding.

This compound Binding to Human Serum Albumin

Caption: Binding of this compound to sites on HSA and key interactions.

References

- 1. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolism and Excretion of Iophenoxic Acid in Mammalian Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iophenoxic acid, a tri-iodinated propanoic acid derivative, was initially developed as an oral cholecystographic agent. Its clinical use was discontinued (B1498344) due to its exceptionally long biological half-life, a consequence of its high-affinity binding to serum albumin. Today, this compound and its analogs are primarily utilized as biomarkers in wildlife management to monitor bait uptake. Understanding the metabolic fate and excretion pathways of this compound is crucial for interpreting toxicological data and assessing its potential for bioaccumulation. This technical guide provides a comprehensive overview of the metabolism and excretion of this compound in mammalian models, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways. While extensive quantitative data in common preclinical models such as rats and mice are limited in the public domain, this guide synthesizes the existing knowledge and draws parallels from structurally related compounds to provide a thorough understanding of its disposition.

Physicochemical Properties and High-Affinity Protein Binding

This compound's chemical structure, characterized by a tri-iodinated phenyl ring and a carboxylic acid group, contributes to its high lipophilicity and strong binding affinity for serum albumin. This binding is a primary determinant of its pharmacokinetic profile.

Table 1: Physicochemical and Protein Binding Properties of this compound

| Parameter | Value | Species | Reference |

| Chemical Structure | α-ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid | - | |

| Molecular Formula | C₁₁H₁₁I₃O₃ | - | |

| Molecular Weight | 571.92 g/mol | - | |

| Dissociation Constant (Kd) | 0.013 µM | Human | [1] |

The remarkably low dissociation constant (Kd) of 0.013 µM for human serum albumin signifies an extremely high binding affinity, which sequesters the compound in the plasma, limits its distribution to tissues, and reduces its availability for metabolism and excretion, thereby contributing to its long half-life[1][2].

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of this compound in Goats (Oral Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (days) | AUC₀→∞ (µg·h/mL) | t½ (days) | Reference |

| 1.5 | ~25 | ~7 | 36,600 ± 6,387 | 81 | [3] |

Note: Cmax and Tmax values are approximated from the graphical data presented in the reference.

The data from goats highlight the prolonged elimination half-life of this compound, consistent with its high protein binding[3].

Metabolism

The primary metabolic pathway for this compound is predicted to be glucuronidation, a common Phase II conjugation reaction for phenolic compounds. This process increases the water solubility of the compound, facilitating its excretion.

Glucuronidation Pathway

The hydroxyl group on the phenyl ring of this compound is a target for UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate.

Caption: Proposed metabolic pathway of this compound via glucuronidation.

While specific UGT isoforms responsible for this compound metabolism have not been definitively identified, UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of other phenolic acids and are likely candidates[4].

Excretion

The excretion of this compound and its metabolites occurs via both renal and biliary pathways. The relative contribution of each pathway can vary between species.

Biliary Excretion

The glucuronide conjugate of this compound, being a larger, more polar molecule, is a likely substrate for efflux transporters in the liver, leading to its excretion into the bile.

Caption: Biliary excretion of this compound glucuronide via MRP2.

The multidrug resistance-associated protein 2 (MRP2) is a key transporter located on the canalicular membrane of hepatocytes responsible for the biliary excretion of many glucuronide conjugates[5][6][7][8][9]. Studies on the structurally similar iopanoate have demonstrated significant biliary excretion of its glucuronide conjugate in rats[10].

Renal Excretion

Both unchanged this compound and its glucuronide conjugate can be excreted in the urine. Renal excretion involves glomerular filtration and active tubular secretion.

Caption: Proposed renal tubular secretion of this compound via OATs.

Organic anion transporters (OATs), such as OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are responsible for the uptake of a wide range of organic anions from the blood into the tubular cells for subsequent excretion into the urine[11][12][13][14][15]. Due to its anionic nature, this compound is a potential substrate for these transporters.

Experimental Protocols

Detailed experimental protocols for the study of this compound metabolism and excretion are not extensively published. However, based on standard methodologies for ADME studies, the following outlines key experimental designs.

In Vivo Pharmacokinetic and Excretion Balance Study in Rats

This study aims to determine the pharmacokinetic profile and routes of excretion of this compound.

Caption: Workflow for an in vivo pharmacokinetic and excretion study.

-

Animals: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing: A single dose of this compound administered via oral gavage or intravenous injection. The vehicle should be appropriate for the compound's solubility (e.g., a solution in corn oil or a suspension in 0.5% methylcellulose).

-

Sample Collection:

-

Blood: Serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) collected into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at timed intervals (e.g., 0-24, 24-48, 48-72, and 72-96 hours).

-

-

Sample Analysis: this compound concentrations in plasma, urine, and homogenized feces are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. The percentage of the administered dose excreted in urine and feces is calculated.

Biliary Excretion Study in Bile Duct-Cannulated Rats

This study is designed to quantify the extent of biliary excretion.

Caption: Workflow for a biliary excretion study in rats.

-

Animals: Male Sprague-Dawley rats with cannulated bile ducts[16][17][18].

-

Dosing: A single intravenous dose of this compound is administered.

-

Sample Collection:

-

Bile: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 30 minutes for 4-6 hours).

-

Blood: Blood samples are taken at the beginning, middle, and end of the bile collection period.

-

-

Sample Analysis: The concentration of this compound and its glucuronide conjugate in bile and plasma is determined by LC-MS/MS.

-

Data Analysis: The biliary excretion rate and total biliary clearance are calculated.

In Vitro Metabolism using Liver Microsomes

This assay helps to identify the metabolic pathways and the enzymes involved.

-

Materials: Pooled human and rat liver microsomes, UDPGA, and this compound.

-

Incubation: this compound is incubated with liver microsomes in the presence of UDPGA at 37°C. Reactions are terminated at various time points by adding a stopping solution (e.g., cold acetonitrile).

-

Analysis: The formation of this compound glucuronide is monitored by LC-MS/MS.

-

Enzyme Kinetics: By varying the substrate concentration, Michaelis-Menten kinetics (Vmax and Km) can be determined.

-

Reaction Phenotyping: To identify the specific UGT isoforms involved, incubations can be performed with a panel of recombinant human UGT enzymes or by using selective chemical inhibitors.

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation: Protein precipitation (for plasma and urine) or liquid-liquid extraction can be used to extract the analytes.

-

Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Negative ion mode is typically used for the detection of acidic compounds like this compound.

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | To be determined empirically |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Limit of Detection (LOD) | ~25 ng/mL in serum[11] |

| Limit of Quantification (LOQ) | ~50 ng/mL in serum[11] |

Conclusion

The metabolism and excretion of this compound in mammalian models are primarily driven by its high-affinity binding to serum albumin, leading to a very long elimination half-life. The main metabolic pathway is likely glucuronidation of the phenolic hydroxyl group, producing a more water-soluble conjugate that is excreted via both biliary and renal routes. Biliary excretion is likely mediated by MRP2, while renal excretion involves both glomerular filtration and active tubular secretion via organic anion transporters.

Despite its historical use as a clinical agent, detailed quantitative pharmacokinetic and metabolism data for this compound in common preclinical species are scarce in the public literature. The information presented in this guide, compiled from available studies and knowledge of related compounds, provides a robust framework for understanding the disposition of this compound. Further studies are warranted to fill the existing data gaps, particularly concerning quantitative pharmacokinetics in rats and mice, and the definitive identification of the specific UGT isoforms and transporters involved in its metabolism and excretion. Such data would be invaluable for a more complete risk assessment and for refining its application as a biomarker in wildlife research.

References

- 1. Binding of iophenoxate and iopanoate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolic acid glucuronide is transported by multidrug resistance-associated protein 2 and this transport is not inhibited by cyclosporine, tacrolimus or sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycophenolic Acid Glucuronide (MPAG) is Transported by Multidrug Resistance-Associated Protein 2 (MRP2) and this Transport is not Inhibited by Cyclosporine, Tacrolimus or Sirolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

- 10. Biliary excretion of iopanoate glucuronide by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Renal uptake of substrates for organic anion transporters Oat1 and Oat3 and organic cation transporters Oct1 and Oct2 is altered in rats with adenine-induced chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]

- 16. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Iophenoxic Acid: A Comprehensive Toxicological Profile and Safety Assessment

Foreword: This technical guide provides a detailed overview of the toxicological profile and safety assessment of iophenoxic acid. While this compound is primarily utilized as a long-lasting biomarker in wildlife studies and is often referred to as "non-toxic" in that context, a thorough examination of its toxicological properties is essential for a complete understanding of its safety profile. This document synthesizes the available data on its toxicokinetics, acute toxicity, and potential mechanisms of action. It also outlines standard experimental protocols for toxicological assessments where specific data for this compound is not publicly available.

Executive Summary

This compound (α-ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid) is a tri-iodinated phenylalkanoic acid. Its most notable characteristic is its exceptionally long biological half-life, which is attributed to its strong binding affinity for plasma proteins. This property makes it an effective biomarker for tracking bait uptake in wildlife.

Potential mechanisms of toxicity, extrapolated from related iodinated compounds, include disruption of thyroid hormone homeostasis and mitochondrial uncoupling. These potential pathways are explored herein. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the known toxicological aspects of this compound and to highlight areas where further investigation is warranted.

Toxicokinetics

This compound exhibits unique toxicokinetic properties, primarily characterized by its prolonged persistence in the body.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration, this compound is absorbed and becomes extensively bound to plasma proteins, particularly albumin. This high degree of protein binding is the primary reason for its very slow elimination from the body.

-

Half-Life: The plasma elimination half-life of this compound is remarkably long, reported to be approximately 81 days in goats and potentially around 2.5 years in humans.[1] This persistence allows for its detection in serum and other tissues for extended periods after a single dose.

Acute Toxicity

The available data on the acute toxicity of this compound are summarized below.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Endpoint | Value | Reference |

| Mouse | Intravenous | LD50 | 374 mg/kg | [2][3] |

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements[4][5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols for Acute Toxicity

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The study allows for the determination of the LD50 and the GHS hazard classification.

A sequential testing strategy is employed to minimize animal use.

-

Initial Assessment: Existing data, pH of the substance, and structure-activity relationships are evaluated first.

-

In Vitro Testing: Validated in vitro tests using reconstructed human epidermis or cornea-like epithelium models are conducted.

-

In Vivo Testing (if necessary): If in vitro results are inconclusive, a single albino rabbit is used for dermal irritation testing, and up to three for eye irritation testing. The substance is applied to a small patch of skin or instilled into the conjunctival sac of one eye. Observations for erythema, edema, and other effects are made at specific intervals (e.g., 1, 24, 48, and 72 hours).

Repeated Dose Toxicity

Specific sub-chronic (28-day or 90-day) or chronic toxicity studies for this compound are not available in the reviewed literature. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Experimental Protocol for a 28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)

Caption: Workflow for a 28-day repeated dose toxicity study.

-

Test System: Typically conducted in rodents (e.g., Sprague-Dawley rats), with at least 5 animals per sex per dose group.

-

Dose Levels: A control group and at least three dose levels are used. Doses are selected based on acute toxicity data to elicit a toxic effect at the highest dose, with a no-effect level at the lowest dose.

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 28 days.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organ weights are recorded. Tissues are preserved for histopathological examination.

-

Endpoint: The study aims to identify target organs of toxicity and establish a NOAEL.

Genotoxicity

There is no specific information available on the genotoxic potential of this compound from standard assays.

Standard Genotoxicity Testing Battery

A standard battery of tests is typically required to assess the genotoxic potential of a substance.

Caption: Standard tiered approach for genotoxicity testing.

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies when the bacteria are exposed to the test substance, indicating that it can cause point mutations.

-

Methodology: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic. The test substance is incubated with the bacterial strains on agar (B569324) plates, and the number of revertant colonies is counted after a set incubation period.

-

Principle: This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).

-

Methodology: Cell cultures are exposed to the test substance for a short or continuous period, with and without metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts by observing micronuclei (small, additional nuclei) in newly formed red blood cells.

-

Methodology: Rodents (usually mice or rats) are treated with the test substance, typically via the intended route of human exposure. Bone marrow or peripheral blood is collected at appropriate time points after treatment. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified. A study on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in rats and rabbits established a NOAEL for maternal toxicity of approximately 10 mg/kg/day, with adverse fetal effects only occurring at doses that were also toxic to the mother.

Experimental Protocol for a Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

-

Test System: Typically performed in rats.

-

Study Design: The test substance is administered to the parental (F0) generation before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are then selected and administered the test substance through their maturation, mating, and production of the F2 generation.

-

Dose Levels: A control group and at least three dose levels are used.

-

Endpoints: The study evaluates reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development. At termination, a full pathological examination of parental animals and selected offspring is conducted. The study aims to determine the NOAEL for parental, reproductive, and offspring toxicity.

Carcinogenicity

There are no available carcinogenicity bioassays for this compound.

Potential Mechanisms of Toxicity

While direct evidence is lacking for this compound, its structure suggests potential mechanisms of toxicity based on related compounds.

Disruption of Thyroid Hormone Function

This compound is a tri-iodinated phenolic compound, structurally similar to thyroid hormones (thyroxine, T4, and triiodothyronine, T3). Related compounds, such as iopanoic acid, are known to inhibit the peripheral conversion of T4 to the more active T3. It is plausible that this compound could interact with thyroid hormone receptors or transport proteins like transthyretin, potentially disrupting thyroid hormone homeostasis.

Caption: Hypothetical pathway of thyroid hormone disruption.

Mitochondrial Uncoupling

Phenolic compounds are known to act as mitochondrial uncouplers. These molecules can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. This uncoupling of oxidative phosphorylation leads to increased oxygen consumption without ATP production, releasing energy as heat. This can lead to cellular stress and toxicity.

Caption: Hypothetical mechanism of mitochondrial uncoupling.

Safety Assessment and Conclusion

The primary use of this compound is as a biomarker in wildlife at low doses, where it is considered to have a low order of toxicity. The available data indicates an intravenous LD50 of 374 mg/kg in mice and it is classified as harmful if swallowed, and a skin and eye irritant. Its most significant characteristic is its extremely long biological half-life.

The lack of comprehensive toxicological data for sub-chronic and chronic exposure, as well as for genotoxicity, reproductive toxicity, and carcinogenicity, represents a significant data gap. While the risk to humans is likely low due to limited exposure, a full safety assessment cannot be completed without this information. The potential for this compound to interfere with thyroid hormone function warrants particular attention in any future studies due to its structural similarity to thyroid hormones.

For researchers and professionals working with this compound, appropriate personal protective equipment should be used to avoid ingestion, and skin and eye contact. Further research is needed to fully characterize the toxicological profile of this compound.

References

Iophenoxic acid CAS number and detailed chemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophenoxic acid (CAS Number: 96-84-4) is a tri-iodinated organic compound historically utilized as an oral radiocontrast agent for cholecystography, the radiographic visualization of the gallbladder. Its high iodine content renders it radiopaque, allowing for clear imaging of the biliary system. Beyond its diagnostic applications, this compound has found a niche in wildlife research as a persistent biomarker for monitoring bait uptake in various animal species. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological interactions of this compound.

Chemical Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 96-84-4 | |

| Molecular Formula | C₁₁H₁₁I₃O₃ | [1] |

| Molecular Weight | 571.92 g/mol | [1] |

| IUPAC Name | 2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid | [1] |

| Synonyms | α-Ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid, Teridax | [1] |

| Melting Point | 143-144 °C | |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |

Synthesis of this compound

The synthesis of this compound was first reported by Papa et al. in 1953. The following is a general representation of the synthetic scheme. A detailed, step-by-step protocol would require accessing the original publication.

Caption: Generalized synthetic pathway for this compound.

Pharmacological Properties and Mechanism of Action

Radiopaque Contrast Agent

The primary pharmacological application of this compound was as a radiopaque contrast medium for cholecystography.[3] The mechanism of action is rooted in the high atomic number of the iodine atoms within its structure.[4] These iodine atoms effectively absorb X-rays, leading to a higher density image compared to the surrounding soft tissues.[5]

Following oral administration, this compound is absorbed from the gastrointestinal tract, enters the bloodstream, and is subsequently taken up by the liver. It is then excreted into the bile and concentrated in the gallbladder.[3] This concentration of the radiopaque agent within the gallbladder allows for its clear visualization on an X-ray, enabling the detection of gallstones and other abnormalities.[3]

Interaction with Thyroid Hormone Metabolism

This compound has been shown to interfere with thyroid hormone metabolism. Specifically, it inhibits the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[6][7] This inhibition is due to its effect on deiodinase enzymes, which are responsible for the removal of an iodine atom from T4.[7] This property led to the investigation of iopanoic acid, a close structural analog, for the treatment of hyperthyroidism.[7]

Caption: Inhibition of T4 to T3 conversion by this compound.

Experimental Protocols

Historical Protocol for Oral Cholecystography

While largely replaced by modern imaging techniques such as ultrasound and CT scans, the following provides a general outline of the historical procedure for oral cholecystography using an agent like this compound.[8]

Patient Preparation:

-

The day before the procedure, the patient would consume a low-fat or fat-free meal.[8]

-

In the evening, the patient would orally ingest the contrast agent, typically in pill form, with water. The dosage would be determined by the physician.[8]

-

Following ingestion of the contrast agent, the patient would fast until the procedure.[8]

Imaging Procedure:

-

On the day of the procedure, a series of X-ray images of the abdomen would be taken.[8]

-

The patient might be given a high-fat beverage to stimulate gallbladder contraction, and further X-rays would be taken to assess gallbladder function.[8]

Protocol for Use as a Wildlife Bait Marker

This compound is a valuable tool in wildlife management for monitoring the effectiveness of baiting campaigns. Its long half-life in the body allows for the detection of bait consumption over extended periods.

Bait Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as corn oil.

-

The desired concentration of this compound is incorporated into the bait matrix.

Sample Collection and Analysis:

-

Blood samples are collected from the target wildlife species at specified time points after the baiting period.

-

Serum is separated from the blood samples.

-

The concentration of this compound in the serum is determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

Caption: Experimental workflow for using this compound as a bait marker.

Safety and Toxicology

This compound was withdrawn from clinical use due to its exceptionally long biological half-life, which was attributed to its high-affinity binding to human serum albumin.[10][11][12] This prolonged retention raised concerns about potential long-term effects on thyroid function.[11] For its application as a wildlife biomarker, the doses used are generally considered low and to have minimal toxicological impact on the target species.

Conclusion

This compound remains a compound of interest for its historical significance in medical imaging and its contemporary utility in ecological research. This guide has provided a detailed overview of its chemical properties, mechanisms of action, and experimental applications. Researchers and professionals in drug development can leverage this information for further investigation into the biological effects of iodinated compounds and for the design of novel diagnostic and research tools.

References

- 1. This compound | C11H11I3O3 | CID 7315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholecystography - Wikipedia [en.wikipedia.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calorie restriction and iopanoic acid effects on thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 8. Oral Cholecystogram: Purpose, Preparation, Procedure & More [healthline.com]

- 9. High-performance liquid chromatographic determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystallographic analysis reveals the structural basis of the high-affinity binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic studies of iophenoxic acid in different wildlife species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophenoxic acid (IPA) and its derivatives, such as ethyl-iophenoxic acid (Et-IPA), methyl-iophenoxic acid (Me-IPA), and propyl-iophenoxic acid (Pr-IPA), are iodinated organic compounds that have found significant application in wildlife management and research. Initially developed as a radiocontrast agent, the persistent nature of this compound, attributed to its high affinity for plasma proteins, has made it an effective long-term biomarker for studying bait uptake, population dynamics, and the efficacy of oral vaccination or contraceptive programs in various wildlife species.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound in different wildlife species, details the experimental protocols for its study, and visualizes the key physiological processes involved.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). These parameters can vary significantly across different wildlife species, influencing the efficacy and duration of its use as a biomarker.

Absorption

This compound is typically administered orally to wildlife, incorporated into bait matrices. Following ingestion, it is absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by the bait composition, the animal's digestive physiology, and the specific derivative of this compound used.

Distribution

A defining characteristic of this compound is its exceptionally high affinity for serum albumin, a major plasma protein.[3] This strong binding is the primary reason for its long biological half-life. The interaction is primarily driven by extensive desolvation of the this compound molecule and the formation of hydrogen bonds and salt bridges within the binding pocket of albumin.[3] Specifically, the 3-hydroxyl group on the benzyl (B1604629) ring of this compound forms three hydrogen bonds with the side chains of Tyr-150 and Arg-257 in drug site 1 of human serum albumin.[3] This high degree of protein binding limits the amount of free this compound available for metabolism and excretion, leading to its prolonged retention in the bloodstream. Consequently, this compound and its derivatives can be detected in the serum of animals for extended periods, ranging from weeks to over a year, making them excellent long-term biomarkers.

Metabolism

The metabolism of this compound in wildlife is not fully elucidated but is thought to occur primarily in the liver. Two principal metabolic pathways are considered:

-

Phase II Glucuronidation: As a phenolic acid, this compound is a likely substrate for UDP-glucuronosyltransferases (UGTs). This process involves the conjugation of glucuronic acid to the this compound molecule, increasing its water solubility and facilitating its excretion. Glucuronidation is a common pathway for the detoxification and elimination of xenobiotics in mammals.

-

Deiodination: this compound is an iodinated compound and can serve as a substrate for deiodinase enzymes. These enzymes are primarily involved in the activation and inactivation of thyroid hormones by removing iodine atoms. The deiodination of this compound would lead to the formation of less iodinated metabolites and the release of iodide. Iopanoic acid, a closely related compound, has been shown to be a substrate for type 1 deiodinase.

The relative contribution of these pathways likely varies between species, contributing to the observed differences in elimination half-lives. For instance, marsupials appear to metabolize and excrete this compound more rapidly than eutherian mammals.

Excretion

The water-soluble metabolites of this compound are primarily excreted from the body through urine and bile. The parent compound, due to its high protein binding, is cleared from the plasma at a very slow rate.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound and its derivatives in various wildlife species. It is important to note that these values can be influenced by the dose, formulation, and analytical method used.

Table 1: Pharmacokinetic Parameters of this compound and its Derivatives in Various Wildlife Species

| Species | Compound | Dose (mg/kg) | Route | T½ (days) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (days) | Reference |

| Goat | This compound | 1.5 | Oral | 81 | 36,600 ± 6,387 | - | - | |

| Wild Boar (Sus scrofa) | Ethyl-IPA | 5 and 15 | Oral | > 540 | - | - | - | |

| Wild Boar (Sus scrofa) | Propyl-IPA | 5 and 15 | Oral | > 540 | - | - | - | |

| Tasmanian Devil (Sarcophilus harrisii) | Ethyl-IPA | 0.1 - 7.3 | Oral | > 206 | - | - | - | |

| Common Vole (Microtus arvalis) | Ethyl-IPA | - | Oral | > 14 | - | - | - |

Note: '-' indicates data not available from the cited sources.

Experimental Protocols

Standardized and robust experimental protocols are essential for obtaining reliable pharmacokinetic data. The following sections detail the common methodologies used in the study of this compound in wildlife.

Oral Administration

-

Bait Preparation: this compound or its derivatives are typically dissolved in a suitable carrier, such as corn oil, before being incorporated into a palatable bait matrix. The concentration of the marker in the bait is carefully calculated to deliver a specific dose to the target animal based on its estimated body weight and bait consumption patterns.

-

Administration: Baits containing the marker are offered to captive animals or deployed in the field for wild populations. For captive studies, the exact amount of bait consumed is recorded.

Sample Collection

-

Blood: Blood samples are the primary matrix for pharmacokinetic analysis of this compound due to its high concentration in serum. Samples are typically collected from a suitable vein (e.g., jugular vein) at predetermined time points after bait consumption. The blood is allowed to clot, and the serum is separated by centrifugation and stored frozen until analysis.

-

Tissues: For tissue distribution and residue studies, samples of liver, muscle, and other relevant tissues are collected post-mortem. Tissues are homogenized and extracted to isolate the this compound for analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its derivatives in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Serum samples are typically deproteinized, often using acetonitrile (B52724) or other organic solvents, to release the protein-bound this compound. The supernatant is then further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Tissue samples are first homogenized and then subjected to similar extraction and purification steps.

-

Chromatographic Separation: The extracted analyte is separated from other matrix components using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometric Detection: The separated analyte is ionized using electrospray ionization (ESI) in negative ion mode. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard, which ensures high selectivity and accurate quantification.

Conclusion

This compound and its derivatives are invaluable tools in wildlife research, providing a reliable method for long-term marking of individuals. Their unique pharmacokinetic profile, dominated by high-affinity binding to serum albumin, results in prolonged retention times. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for the effective design and interpretation of studies utilizing these biomarkers. The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to conduct robust pharmacokinetic studies of this compound in a variety of wildlife species. Further research is warranted to fully elucidate the metabolic pathways and identify specific metabolites in different wildlife, which will enhance our understanding of the disposition of these compounds in diverse ecosystems.

References

- 1. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound derivatives as markers of oral baits to wildlife. New tools for their detection in tissues of a game species and safety considerations for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Iophenoxic Acid in Serum using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophenoxic acid (IA), an organic iodine-containing compound, serves as a valuable biomarker in wildlife bait acceptance studies.[1] Its strong affinity for serum albumin ensures its prolonged presence in the bloodstream, making it an effective tool for monitoring bait consumption in various animal species.[1] Accurate and sensitive quantification of this compound in serum is crucial for the success of these studies. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the direct identification and quantification of this compound in serum samples. The described protocol offers high sensitivity, specificity, and reliability, making it suitable for high-throughput analysis in research and drug development settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound analysis in serum.

Table 1: Method Validation Parameters

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 25 ng/mL | [2][3] |

| Limit of Quantification (LOQ) | 50 ng/mL | [2][3] |

| Linearity Range | 50 - 5000 ng/mL | [3] |

| R² Value | 0.9951 - 0.9999 | [3] |